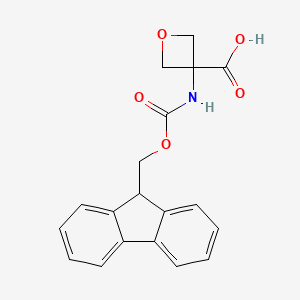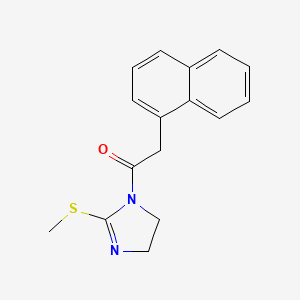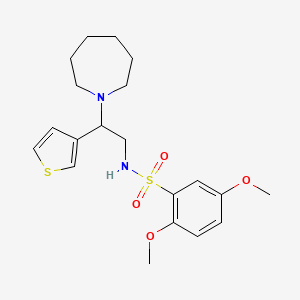
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a chemical entity that appears to be related to sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonamide compounds. For instance, the first paper discusses the N-alkylation of 2-azidobenzenesulfonamide, which is a key step in the synthesis of various sulfonamide derivatives . The second paper describes the synthesis of a bi-triazole precursor, which is another example of the diverse chemistry involving sulfonamide groups .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves N-alkylation reactions. In the first paper, N-alkylation of 2-azidobenzenesulfonamide with an alkyl halide leads to the formation of an N-alkyl sulfonamide, which can further undergo intramolecular reactions to form complex heterocyclic structures . The second paper outlines a two-step synthesis of a bi-triazole precursor starting from an amino alcohol, leading to a sulfonamide with azide functional groups . These methods could potentially be adapted for the synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various aromatic or aliphatic systems. In the context of the provided papers, NMR, IR spectroscopy, and elemental analysis are used to establish the chemical structures of the synthesized compounds . These techniques would be essential in analyzing the molecular structure of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, ensuring the correct attachment of the azepan (a seven-membered heterocyclic ring), thiophene, and dimethoxybenzene moieties to the sulfonamide core.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can be quite diverse. The first paper indicates that after N-alkylation, the sulfonamide can participate in intramolecular aminohydroxylation, leading to the formation of complex heterocycles . The presence of azide groups in the compounds discussed in the second paper suggests that these moieties could be used in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings . These reactions could be relevant when considering the reactivity of the azepan and thiophene groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as azides, amines, and ethers, can affect properties like solubility, melting point, and reactivity. The papers do not provide specific data on these properties, but techniques such as NMR and IR spectroscopy can give insights into the electronic environment of the molecules, which is related to their chemical behavior . The azepan and thiophene rings, along with the dimethoxy groups, would contribute to the overall polarity and potential hydrogen bonding capability of the compound, affecting its solubility and interaction with biological targets.
Applications De Recherche Scientifique
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds have demonstrated a variety of pharmacological properties due to their structural diversity, making them valuable for discovering new therapeutic agents. Azepane derivatives are recognized for their potential in treating numerous diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. They serve as a foundation for the development of drugs with optimized activity and selectivity, highlighting the importance of azepane in medicinal chemistry and drug design (Gao-Feng Zha et al., 2019).
Thiophene-Substituted Compounds in Medicinal Chemistry
Thiophene-substituted compounds are crucial in drug design, acting as bioactive molecules. The incorporation of thiophene rings into purine and pyrimidine nucleobases, nucleosides, and their analogues has shown significant medicinal potential. These modifications have led to compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underscores the role of thiophene as a versatile building block in the development of bioactive compounds with potential therapeutic applications (T. Ostrowski, 2022).
Dimethoxybenzenesulfonamide in Synthetic Chemistry
Dimethoxybenzenesulfonamide and its derivatives play a significant role in synthetic chemistry, particularly in the development of novel protecting groups. These groups are fundamental in the synthesis of complex molecules, offering pathways to regulate the reactivity of functional groups and facilitate multistep synthesis processes. The exploration of dimethoxybenzenesulfonamide derivatives in the context of protecting groups indicates their potential utility in advancing synthetic methodologies and the creation of novel compounds for various applications (B. Amit et al., 1974).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-25-17-7-8-19(26-2)20(13-17)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKOIVXTMPYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

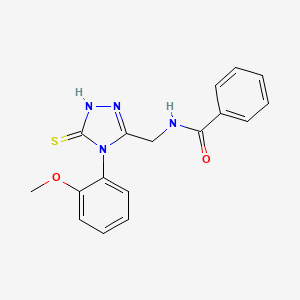
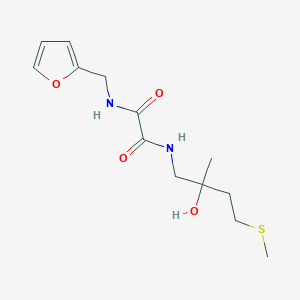
![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
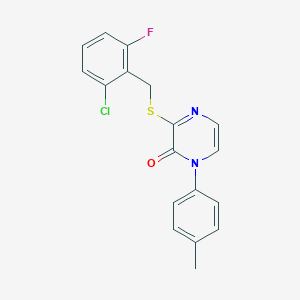
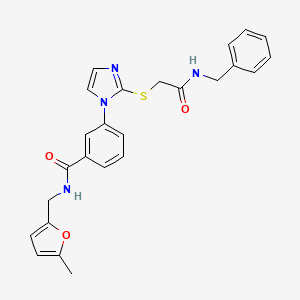

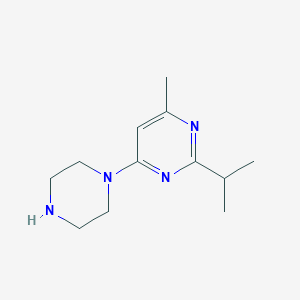
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)
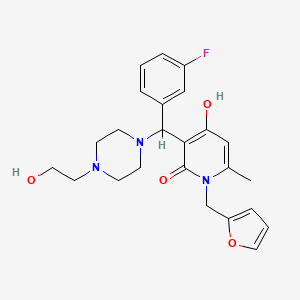
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
